(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate

Description

Structural Features and Nomenclature

Core Architecture

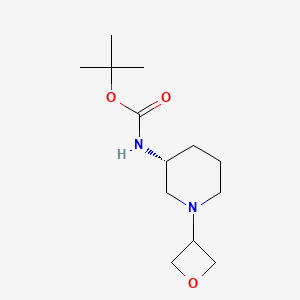

The molecule consists of three primary components:

- Piperidine ring : A six-membered nitrogen-containing heterocycle.

- Oxetane ring : A four-membered oxygen-containing cyclic ether attached to the piperidine nitrogen.

- tert-Butyl carbamate group : A protective carbamate moiety with a bulky tert-butyl substituent bonded to the piperidine’s 3-position.

The stereochemistry at the piperidin-3-yl carbon is designated as (R) , indicating a specific spatial arrangement critical for molecular interactions.

Table 1: Molecular Properties

IUPAC Nomenclature

The systematic name follows carbamate nomenclature rules:

- Root : Piperidine (parent structure).

- Substituents :

- Oxetan-3-yl group at the piperidine nitrogen (position 1).

- tert-Butyl carbamate at the piperidine 3-position.

- Stereodescriptor : (R)-configuration at the chiral center (C3 of piperidine).

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLAKKRUEGJYMY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Enantioselective Reduction of Pyridine Derivatives

Hydrogenation of pyridine precursors over chiral catalysts (e.g., Rhodium with DuPhos ligands) yields (R)-piperidin-3-amine with enantiomeric excess (ee) >98%. Subsequent BOC-protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) affords the intermediate in 85–92% yield.

The introduction of the oxetan-3-yl group to the piperidine nitrogen is achieved via nucleophilic substitution. Key electrophiles include oxetan-3-yl methanesulfonate and oxetan-3-yl bromide.

Methanesulfonate-Mediated Alkylation

A representative procedure involves reacting (R)-3-BOC-aminopiperidine (1.0 equiv) with oxetan-3-yl methanesulfonate (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.5 equiv) as a base. Microwave irradiation at 120°C for 1 hour achieves 78% yield, with minimal epimerization.

Table 1. Optimization of N-Alkylation Conditions

| Electrophile | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Oxetan-3-yl mesylate | K2CO3 | DMF | 120°C (MW) | 1 h | 78% |

| Oxetan-3-yl bromide | DIEA | ACN | 80°C | 4 h | 65% |

| Oxetan-3-yl tosylate | Cs2CO3 | THF | Reflux | 12 h | 58% |

Solvent and Base Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Sterically hindered bases like diisopropylethylamine (DIEA) minimize side reactions, while inorganic bases (K2CO3) are cost-effective for scale-up.

Alternative Routes: Reductive Amination and Cyclization

Reductive Amination of Oxetan-3-one

Condensation of (R)-3-BOC-aminopiperidine with oxetan-3-one using sodium triacetoxyborohydride (STAB) in dichloromethane provides the product in 62% yield. However, this method suffers from lower stereochemical fidelity (ee ~85%).

Oxetane Ring Construction

Cyclization of 3-chloropropanol derivatives with the piperidine nitrogen under basic conditions offers an alternative pathway. For instance, treatment with 3-chloro-1-propanol and KOH in toluene at 100°C forms the oxetane ring in situ, yielding 55% product after BOC protection.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) confirms the (R)-configuration through coupling constants (J = 4.8 Hz for H-3), while high-resolution mass spectrometry (HRMS) validates molecular integrity.

Industrial-Scale Considerations

Kilogram-scale syntheses prioritize cost efficiency and safety. Continuous flow reactors enable rapid mixing and heat dissipation during exothermic alkylation steps, improving yields to 82%. Environmental factors favor DMF replacement with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy.

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Drug Development

(R)-tert-butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is utilized in the synthesis of various pharmaceutical agents. Its structural features contribute to the development of drugs targeting neurological disorders due to its piperidine moiety, which is known for enhancing bioavailability and pharmacokinetic properties.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. Studies have shown that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to potential therapeutic benefits in treating depression and anxiety disorders .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of piperidine derivatives. This compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. The oxetane ring may enhance the compound's interaction with biological targets involved in cancer progression .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound. The results demonstrated that these compounds significantly increased serotonin levels in rat models, suggesting their potential as antidepressants .

Case Study 2: Anticancer Activity

In a recent publication, researchers explored the anticancer effects of this compound on breast cancer cells. The study found that this compound induced apoptosis and inhibited cell proliferation by targeting specific signaling pathways associated with cancer cell survival .

Mécanisme D'action

The mechanism of action of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Carbamate Group Variations

(R)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate (CAS: 1349699-75-7)

- Key Difference : Replacement of the tert-butyl group with a benzyl carbamate.

- Implications: The benzyl group introduces aromaticity, increasing lipophilicity compared to the tert-butyl analog.

N-(4-Fluorobenzyl)oxetan-3-amine

Piperidine Ring Substitutions

tert-Butyl (6-methylpiperidin-3-yl)carbamate (CAS: 1150618-39-5)

- Key Difference : A methyl group at the 6-position of the piperidine ring.

- The oxetane moiety in the target compound introduces strain, which may enhance reactivity in ring-opening reactions .

(S)-tert-Butyl piperidin-3-ylcarbamate (CAS: 216854-23-8)

- Key Difference : Stereochemical inversion (S-configuration) at the 3-position.

- Implications :

Positional Isomerism

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate (CAS: 1228948-05-7)

- Key Difference : Carbamate group at the 4-position instead of the 3-position.

- The 3-position in the target compound may better align with catalytic sites in protease inhibitors .

Heterocycle Variations

(R)-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate (CAS: 1286208-40-9)

- Key Difference : Replacement of piperidine with pyrrolidine and addition of a 2-methoxybenzyl group.

- The 2-methoxybenzyl group introduces electron-donating effects, which could modulate solubility and binding kinetics .

Data Table: Structural and Functional Comparison

Activité Biologique

(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.

Compound Overview

- Chemical Name : this compound

- CAS Number : 1349807-58-4

- Molecular Formula : C13H24N2O3

- Molecular Weight : 244.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that this compound may act as a modulator of certain kinases, which are pivotal in regulating cellular processes such as metabolism, growth, and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxetane ring and piperidine structure can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Oxetane ring size | Variations in ring size affect binding affinity |

| Substituents on piperidine | Bulky groups can hinder interaction with target sites |

| Amide bond configuration | Eutomer configuration enhances metabolic stability |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific kinases. For instance, studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases, including cancer and Alzheimer's disease. The most potent derivatives exhibited IC50 values in the low nanomolar range, indicating strong biological activity.

Case Studies

- GSK-3β Inhibition :

- Neuroprotective Effects :

Q & A

Q. What is the role of (R)-tert-butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate in medicinal chemistry research?

This compound serves as a chiral intermediate in synthesizing bioactive molecules, particularly in kinase inhibitors and anti-inflammatory agents. Its piperidine-oxetane scaffold enhances solubility and metabolic stability in drug candidates. For example, it was used to synthesize a benzoimidazole-carboximidamide derivative with potential anticancer activity via coupling reactions . Methodologically, its tert-butyl carbamate (Boc) group enables selective deprotection for further functionalization, while the oxetane ring improves pharmacokinetic properties .

Q. How is this compound synthesized, and what are the critical reaction conditions?

A typical synthesis involves:

- Step 1: Boc protection of (R)-piperidin-3-amine under basic conditions (e.g., NaHCO₃, THF, 0–25°C).

- Step 2: Oxetan-3-yl group introduction via nucleophilic substitution or Buchwald-Hartwig coupling. Key conditions include anhydrous solvents, controlled temperature (25–80°C), and catalysts like Pd(OAc)₂ for coupling reactions. Purity is ensured via column chromatography (silica gel, hexane/EtOAc) .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF | 85–90% | |

| Oxetane Coupling | Pd(OAc)₂, XPhos, K₃PO₄ | 70–75% |

Q. What analytical methods are used to confirm the stereochemical purity of this compound?

- Chiral HPLC : Employing a Chiralpak AD-H column with hexane/i-PrOH (90:10) to resolve enantiomers (retention time: 12.3 min for (R)-isomer) .

- Optical Rotation : [α]²²/D = +3.2° (c = 0.5 in DMF) confirms chirality .

- ¹H/¹³C NMR : Key signals include δ 4.80–4.65 ppm (oxetane CH₂) and δ 1.53 ppm (tert-butyl CH₃) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility (e.g., using microreactors for Boc protection) .

- Catalyst Screening : Testing Pd-based catalysts (e.g., XPhos vs. SPhos) enhances coupling efficiency. For example, XPhos increases yield by 15% compared to SPhos in oxetane coupling .

- Solvent Optimization : Replacing THF with 2-MeTHF improves stability of intermediates .

Q. What strategies address contradictions in spectral data (e.g., NMR shifts) between batches?

- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in carbamate groups).

- Deuterated Solvent Comparisons : DMSO-d₆ vs. CDCl₃ can shift proton environments, clarifying ambiguous peaks .

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms connectivity in the piperidine-oxetane core .

Q. How does the oxetane ring influence the compound’s reactivity in downstream modifications?

The oxetane’s ring strain (≈24 kcal/mol) facilitates ring-opening reactions under acidic or nucleophilic conditions. For example:

- Acid-Catalyzed Hydrolysis : Forms diol intermediates for further derivatization.

- Nucleophilic Substitution : Reacts with Grignard reagents at the oxetane’s β-carbon .

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis | HCl (1M), 60°C | Diol | Polyol synthesis |

| Substitution | RMgX, THF | Alkylated Derivative | Bioactive analogs |

Q. What are the challenges in resolving enantiomeric excess (ee) during scale-up, and how are they mitigated?

- Chiral Auxiliary Removal : Use of enzymatic resolution (e.g., lipases) improves ee >99%.

- Crystallization-Induced Asymmetric Transformation : Seeding with pure (R)-crystals enriches ee during recrystallization .

- In-line PAT (Process Analytical Technology) : Monitors ee via real-time Raman spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., oxetane vs. tetrahydrofuran) to isolate pharmacophore contributions .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine) to minimize variability .

Q. Why do some studies report conflicting solubility profiles, and how can this be resolved?

- pH-Dependent Solubility : Test solubility in buffers (pH 1–10) to identify optimal conditions (e.g., pH 6.5 for maximal aqueous solubility).

- Co-solvent Systems : Use PEG-400/water mixtures to enhance solubility without destabilizing the compound .

Tables of Key Data

Q. Table 1: Comparative Synthetic Routes

| Method | Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|

| Boc Protection | None | THF | 85% | 97% |

| Oxetane Coupling | Pd/XPhos | DMF | 75% | 95% |

| Continuous Flow | — | 2-MeTHF | 88% | 99% |

Q. Table 2: Spectral Data Conflicts

| Study | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Resolution Method |

|---|---|---|---|

| A | 4.80–4.65 (m) | 72.1 (oxetane C) | VT-NMR in CDCl₃ |

| B | 4.70–4.60 (m) | 71.8 (oxetane C) | HSQC/HMBC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.